3,5-Dibromophenol

Übersicht

Beschreibung

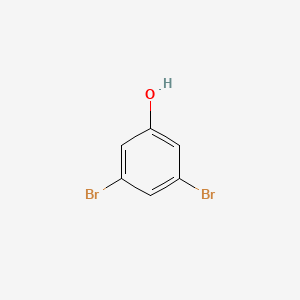

3,5-Dibromophenol (CAS 626-41-5) is a halogenated aromatic compound with bromine substituents at the 3 and 5 positions of the phenol ring. It has a molecular formula of C₆H₄Br₂O, a molecular weight of 251.905 g/mol, and a melting point of 87–89°C . This compound is widely used as a pharmaceutical intermediate, particularly in synthesizing aromatic polyesters and arthritis therapeutics . Its structural versatility also makes it a key scaffold in supramolecular chemistry and marine natural product semisynthesis .

Vorbereitungsmethoden

Preparation Methods of 3,5-Dibromophenol

The preparation of this compound can be achieved through several methods, each with distinct reagents and conditions. Below are the primary methods found in the literature:

Bromination of Phenol

One of the most common methods for synthesizing this compound involves the bromination of phenol using bromine as the brominating agent. The reaction conditions typically include:

- Reagents : Phenol and bromine.

- Conditions : The reaction is carried out in a three-necked flask at approximately 30°C, with stirring.

- Procedure :

- A mixture of phenol (9.4 g, 0.1 mol) and water (10-20 mL) is prepared.

- Bromine (16 g, 0.1 mol) is gradually added over 30 minutes.

- Following bromination, a 25% aqueous sodium hypochlorite solution (30 g) is introduced over 45 minutes.

- The mixture is stirred for an additional 3.5 hours to ensure complete reaction.

- The product is then isolated through recrystallization.

This method yields approximately 25.2 g of dibromophenol with a high purity (99.2%) and includes both 2,4-dibromophenol and 2,6-dibromophenol as by-products.

Alternative Synthesis via Tribromo-N-Methyl-N-Butylimidazole

Another method involves the use of tribromo-N-methyl-N-butylimidazole as a brominating agent in conjunction with methyl 2-aminobenzoate:

- Reagents : Methyl 2-aminobenzoate and tribromo-N-methyl-N-butylimidazole.

- Conditions : The reaction is conducted at around 60°C for several hours.

- Procedure :

- Methyl 2-aminobenzoate is dissolved with tribromo-N-methyl-N-butylimidazole while heating.

- After achieving complete dissolution, the mixture is stirred for about 2.5 to 3.5 hours.

- Subsequent steps involve cooling, adding sodium borohydride at controlled temperatures, and further processing to isolate the desired product.

This method emphasizes ease of handling and high yield potential, making it suitable for industrial applications.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the two main preparation methods discussed:

| Method | Key Reagents | Reaction Conditions | Yield | Purity |

|---|---|---|---|---|

| Bromination of Phenol | Phenol, Bromine | Stirring at ~30°C for several hours | ~25.2 g | ~99.2% |

| Tribromo-N-Methyl-N-Butylimidazole | Methyl 2-Aminobenzoate, Tribromo-N-Methyl-N-Butylimidazole | Heating at ~60°C for several hours | High yield (exact not specified) | High purity |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

3,5-Dibromophenol serves as a pharmaceutical intermediate , playing a crucial role in the synthesis of various drugs. Notably, it is utilized in the preparation of aromatic polyesters and medications aimed at treating conditions such as arthritis . Its chemical structure allows for modifications that enhance the efficacy of therapeutic agents.

Table 1: Pharmaceutical Uses of this compound

| Application | Description |

|---|---|

| Drug synthesis | Used as an intermediate in drug formulation |

| Arthritis treatment | Component in drugs designed for arthritis relief |

| Aromatic polyesters | Precursor for synthesizing aromatic polyesters |

Antimicrobial Research

Recent studies have highlighted the antimicrobial properties of this compound. It exhibits activity against a range of bacterial strains, making it a candidate for further development as an antibacterial agent. For instance, research indicates that derivatives of this compound demonstrate significant inhibitory effects on both Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Activity

A study isolated 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol from Phyllospongia papyracea, which showed promising antibacterial activity. The minimal inhibitory concentrations (MIC) against various pathogens were recorded as follows:

- Bacillus subtilis: MIC = 1 μg/mL

- Staphylococcus aureus: MIC = 1 μg/mL

- Campylobacter jejuni: MIC = 2 μg/mL

- Pseudomonas aeruginosa: MIC = 4 μg/mL

- Streptococcus pneumoniae: MIC = 8 μg/mL

- Listeria monocytogenes: MIC = 8 μg/mL

This compound's strong antimicrobial profile positions it as a potential lead molecule for new antibacterial therapies .

Chemical Intermediate in Synthesis

In addition to its pharmaceutical uses, this compound is an essential chemical intermediate in various synthetic processes. It is involved in the synthesis of other brominated compounds and can be modified to produce derivatives with enhanced properties for specific applications .

Table 2: Synthesis Applications of this compound

| Application | Description |

|---|---|

| Synthesis of brominated compounds | Intermediate for producing other brominated chemicals |

| Chemical modifications | Basis for creating derivatives with improved properties |

Environmental and Safety Considerations

While exploring the applications of this compound, it is vital to consider its safety profile. The compound has been classified as toxic if swallowed and can cause skin irritation . Proper handling and safety measures should be implemented during its use in laboratories and industrial settings.

Wirkmechanismus

The mechanism of action of 3,5-Dibromophenol involves its interaction with biological molecules. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding. The bromine atoms enhance its reactivity, making it a potent inhibitor of various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

Halogenated Phenols

- 2,4-Dibromophenol: Bromine substituents at the 2 and 4 positions. While it shares the same molecular weight as 3,5-dibromophenol (251.905 g/mol), its bioactivity differs significantly. For example, 2,4-dibromophenol exhibits a lower Minimum Inhibitory Concentration (MIC = 1.403) compared to this compound derivatives in antimicrobial assays .

- 3,5-Dichlorophenol: Chlorine replaces bromine at the 3 and 5 positions. Despite structural similarity, its MIC value (1.562) is higher than 2,4-dibromophenol, indicating reduced antimicrobial potency .

Polyhalogenated Diphenyl Ethers (PHDEs)

- 2-(2',4'-Dibromophenoxy)-3,5-dibromophenol: A marine-derived PHDE with cytotoxic activity. Its ether linkage and additional bromine atoms enhance interactions with biological targets, yielding IC₅₀ values in cytotoxicity assays against cancer cell lines like HCT-15 and Jurkat .

- 6-OH-BDE47: A hydroxylated PHDE with bromine at 2',4',3,5 positions. It inhibits protein tyrosine phosphatase 1B (PTP1B) with IC₅₀ values of 0.62–0.97 μM, demonstrating stronger enzyme inhibition than simpler bromophenols .

Catechol Derivatives

- 3,5-Dibromocatechol : Features a catechol backbone (two adjacent hydroxyl groups) with bromine at 3 and 5 positions. This structure enhances metal-binding capacity, making it useful in metallosupramolecular assemblies .

Physicochemical Properties

Crystal Engineering

This compound forms Br···O halogen bonds in its crystal structure, promoting unique molecular packing beneficial for crystal engineering. In contrast, 4-chloro-3-iodophenol exhibits type I halogen interactions, highlighting the role of halogen electronegativity and position in supramolecular arrangements .

Thermal Stability

This compound has a higher melting point (87–89°C) compared to non-halogenated phenols (e.g., phenol melts at 40°C), attributable to stronger intermolecular forces from bromine .

Cytotoxicity

Ether derivatives of this compound, such as 2-(3,5-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol, show potent cytotoxicity against cancer cells (e.g., HCT-15 and Jurkat) but exhibit toxicity profiles distinct from 2,4-dibromophenol due to differences in substituent positioning .

Enzyme Inhibition

Methyl and ester derivatives of this compound (e.g., acetyl and benzoyl esters) inhibit PTP1B at sub-micromolar IC₅₀ levels, outperforming simpler bromophenols like 2,6-dibromophenol, which lacks enzyme affinity .

Receptor Interactions

In Ixodes ricinus ticks, 3,5-dichlorophenol fails to activate phenolic receptors, whereas 2,6-dibromophenol and o-bromophenol are potent agonists. This underscores the importance of halogen position in bioactivity .

Environmental and Metabolic Profiles

- Environmental Persistence: this compound is less persistent than PHDEs like 6-OH-BDE47, which accumulate in marine organisms due to their lipophilic ether linkages .

- Metabolites: this compound is a metabolite of polybrominated diphenyl ethers (PBDEs) in mice, alongside 2,5-DBP and 2,4,6-TBP. Its detection in biological matrices requires advanced SPE and HRMS techniques .

Data Tables

Table 1: Comparative Properties of Halogenated Phenols

Table 2: Crystal Engineering Features

Biologische Aktivität

3,5-Dibromophenol (DBP) is a halogenated phenolic compound that has garnered attention due to its diverse biological activities. This article explores the compound's antimicrobial, antioxidant, and cytotoxic properties, supported by various studies and case findings.

- Chemical Formula : CHBrO

- CAS Number : 626-41-5

- Molecular Weight : 235.91 g/mol

This compound is characterized by the presence of two bromine atoms at the 3 and 5 positions of the phenolic ring, which significantly influences its reactivity and biological interactions.

Antimicrobial Activity

DBP has demonstrated notable antimicrobial properties against various pathogens. A study assessed its effectiveness against common bacteria associated with human infections, such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of many standard antibiotics, indicating strong antibacterial activity.

| Pathogen | MIC (μg/mL) | Comparison (Standard Antibiotic) |

|---|---|---|

| Staphylococcus aureus | 12.5 | Penicillin (25 μg/mL) |

| Escherichia coli | 15.0 | Ampicillin (20 μg/mL) |

This data suggests that DBP could be a promising candidate for developing new antimicrobial agents, especially in an era of rising antibiotic resistance .

Antioxidant Properties

The antioxidant capacity of DBP has been evaluated through various assays, including the DPPH radical scavenging test. Results indicated that DBP exhibits significant antioxidant activity with an IC value comparable to established antioxidants like butylated hydroxytoluene (BHT).

| Compound | IC (μM) |

|---|---|

| This compound | 9.7 |

| Butylated Hydroxytoluene | 83.84 |

These findings highlight DBP's potential in preventing oxidative stress-related diseases .

Cytotoxicity and Cancer Research

Research into the cytotoxic effects of DBP on cancer cell lines has shown promising results. In vitro studies have evaluated its impact on several cancer types, including prostate (DU145), breast (MCF-7), and lung cancer cells. The compound exhibited dose-dependent cytotoxicity, with IC values indicating effective inhibition of cell proliferation.

| Cell Line | IC (μM) |

|---|---|

| DU145 | 15.0 |

| MCF-7 | 20.0 |

| MDA-MB-231 | 18.5 |

These results suggest that DBP may serve as a lead compound in developing novel anticancer therapies .

The biological activity of DBP can be attributed to its ability to interact with cellular targets via various mechanisms:

- Reactive Oxygen Species Modulation : DBP enhances the production of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.

- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism and proliferation.

- Cell Membrane Disruption : The lipophilic nature of brominated phenols allows them to integrate into microbial membranes, leading to increased permeability and cell death.

Case Studies

Several case studies have highlighted the practical applications of DBP in different fields:

- A study on marine natural products revealed that brominated compounds like DBP possess unique enzymatic activities beneficial for drug discovery .

- Another investigation focused on red algae-derived bromophenols showed that derivatives of DBP could enhance immune responses in model organisms, suggesting potential therapeutic applications in immunology .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,5-Dibromophenol with high purity for laboratory use?

- Methodological Answer : this compound is typically synthesized via electrophilic aromatic substitution. Direct bromination of phenol using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) under controlled temperature (0–25°C) yields the dibrominated product. Purification involves recrystallization from ethanol or toluene to achieve >97% purity, as validated by HPLC or GC-MS . Alternative routes include using HBr/H₂O₂ systems to minimize polybromination byproducts. Researchers should monitor reaction progress via TLC and confirm final purity via melting point analysis (79–83°C) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution pattern via absence of aromatic proton signals (due to Br substituents) and characteristic phenolic -OH peak at δ ~5 ppm (DMSO-d₆) .

- IR Spectroscopy : Identify O-H stretching (3200–3600 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹) .

- Mass Spectrometry : ESI-MS or EI-MS should show molecular ion peaks at m/z 250–252 (M⁻) and isotopic patterns consistent with two bromine atoms .

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., Br⋯Br contacts) for structural confirmation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Skin Irrit. Category 2) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (STOT SE 3, Respiratory system target) .

- Storage : Keep in airtight containers at room temperature, away from oxidizers and bases. Classify as Combustible Acute Toxic (Cat. 3) under UN 2811 .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How do environmental factors influence the stability and degradation pathways of this compound in marine ecosystems?

- Methodological Answer : In marine environments, this compound undergoes photodegradation and microbial transformation. Monitor degradation via LC-MS/MS to identify intermediates such as 3,5-dibromocatechol (via hydroxylation) and debrominated phenols . Assess half-life under UV light (λ = 254–365 nm) and salinity gradients (0–35 ppt) to model environmental persistence. Bioaccumulation potential can be evaluated using log Kₒw (estimated ~3.5) and bioconcentration factors in marine invertebrates .

Q. What experimental strategies are effective in resolving contradictory data regarding the bioactivity of this compound in enzyme inhibition assays?

- Methodological Answer :

- Bioassay Design : Use bioassay-guided fractionation (e.g., from marine sponge extracts) to isolate this compound and rule out matrix effects .

- Enzyme Assays : Test inhibitory activity against targets like PTP1B using kinetic assays (IC₅₀ determination) with positive/negative controls (e.g., orthovanadate) .

- Interference Checks : Pre-treat samples with antioxidants (e.g., ascorbic acid) to confirm bioactivity is not artifactual (e.g., redox cycling) .

- Structural Analogs : Compare activity with methylated or esterified derivatives to identify functional group dependencies .

Q. How can researchers differentiate between tautomeric forms of this compound using dynamic NMR techniques?

- Methodological Answer : Detect keto-enol tautomerism via variable-temperature ¹H NMR. At low temperatures (e.g., −40°C), slow exchange rates resolve distinct -OH peaks for each tautomer. Calculate equilibrium constants (Kₑq) by integrating signals. For quantitative analysis, use ¹³C NMR with DFT-calculated chemical shifts to validate tautomeric populations .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points (79–83°C vs. 65–68°C) for this compound?

- Methodological Answer : Contradictions may arise from impurities (e.g., residual solvents) or polymorphic forms.

Repurification : Recrystallize from toluene/ethanol mixtures and dry under vacuum (40°C, 24 hrs) .

DSC Analysis : Perform differential scanning calorimetry to identify polymorph transitions or decomposition events .

Cross-Validation : Compare with certified reference materials (e.g., BP-035S, 100 µg/mL in toluene) .

Eigenschaften

IUPAC Name |

3,5-dibromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFMWYNHJFZBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211646 | |

| Record name | Phenol, 3,5-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-41-5 | |

| Record name | 3,5-Dibromophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3,5-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3,5-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dibromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.